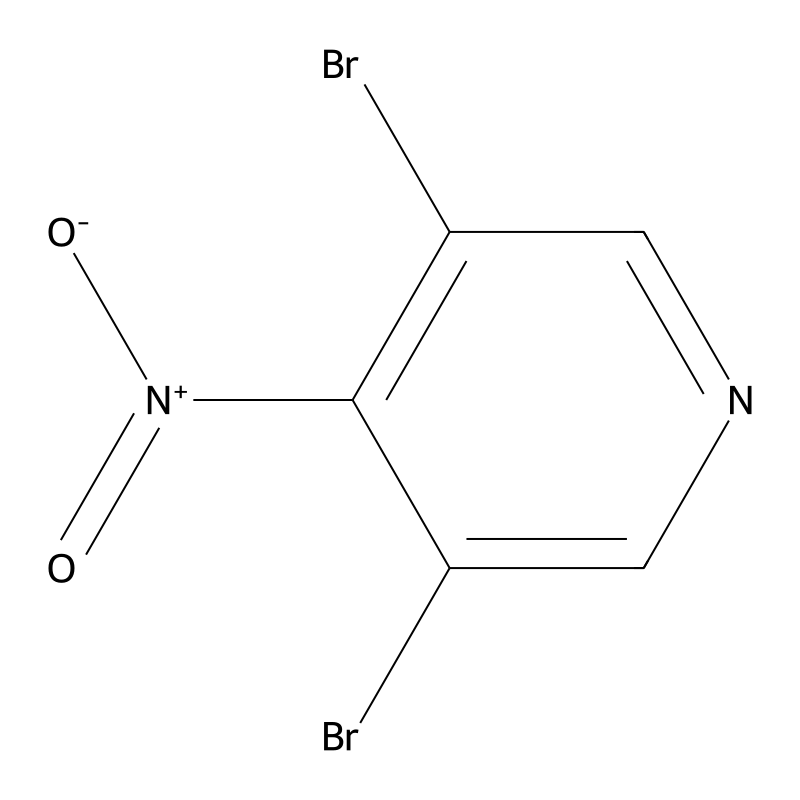3,5-Dibromo-4-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Imidazo[4,5-c]pyridines
Field: Organic Chemistry.
Application: Imidazo[4,5-c]pyridines are synthesized from 4-aminopyridine.
Method: The reaction of 4-aminopyridine with the N-nitropyridinium ion forms imidazo[4,5-c]pyridines.
Results: Imidazo[4,5-c]pyridines have been synthesized from 4-aminopyridine.
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
Application: 4-Substituted-2-alkylamino-5-nitropyridines are synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines.
Synthesis of Trifluoromethylpyridines
Field: Agrochemical and Pharmaceutical Industries.
Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Method: The synthesis of TFMP derivatives involves various chemical reactions.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Synthesis of 2,3,5-Trichlorotrifluoromethylpyridine
Application: 2,3,5-Trichlorotrifluoromethylpyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine.
Results: 2,3,5-Trichlorotrifluoromethylpyridine has been synthesized.
Synthesis of 2,3-Dichlorotrifluoromethylpyridine
3,5-Dibromo-4-nitropyridine is an organic compound characterized by the molecular formula . It features two bromine atoms located at the 3 and 5 positions of the pyridine ring, along with a nitro group at the 4 position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is known for its electrophilic nature, making it reactive towards various nucleophiles and enhancing its utility in organic synthesis.
Currently, there is no documented information on the specific mechanism of action of 3,5-Dibromo-4-nitropyridine in any biological system.
- Potential irritant: Similar to other aromatic bromides, 3,5-Dibromo-4-nitropyridine could be an irritant to skin, eyes, and respiratory system upon contact or inhalation [].
- Potential health risks: Long-term exposure to aromatic nitro compounds has been linked to some health concerns. However, specific effects of 3,5-Dibromo-4-nitropyridine require further investigation.
- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide and ammonia.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- Oxidation Reactions: The compound can also undergo oxidation, particularly at the nitrogen atom, leading to the formation of N-oxides.
Major Products Formed- From substitution reactions: 3,5-diamino-4-nitropyridine, 3,5-dithio-4-nitropyridine.
- From reduction reactions: 3,5-dibromo-4-aminopyridine.
The synthesis of 3,5-dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. This reaction is conducted using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired positions. Industrial production follows similar synthetic routes but utilizes optimized conditions to maximize yield and purity.
Synthetic Routes- Bromination Reaction: Reacting 4-nitropyridine with bromine.
- Catalytic Conditions: Utilizing catalysts such as iron or aluminum bromide to facilitate the reaction.
3,5-Dibromo-4-nitropyridine has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drug compounds.
- Material Science: Its unique electronic properties make it useful in developing new materials.
- Organic Synthesis: The compound is employed as a building block for synthesizing more complex organic molecules.
Interaction studies involving 3,5-dibromo-4-nitropyridine focus on its reactivity with other chemical species. For instance:
- It can interact with nucleophiles in substitution reactions.
- Its nitro group may participate in redox reactions, influencing its biological activity.
These interactions are crucial for understanding its potential applications in medicinal chemistry and material sciences.
Several compounds share structural similarities with 3,5-dibromo-4-nitropyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Dichloro-4-nitropyridine | Contains chlorine instead of bromine; different reactivity profile. | |
| 3,5-Difluoro-4-nitropyridine | Fluorine substituents alter electronic properties significantly. | |
| 3,5-Diiodo-4-nitropyridine | Iodine atoms provide distinct reactivity compared to bromine. | |
| 3-Bromo-4-nitropyridine | Mono-brominated variant; less reactive than dibrominated form. | |
| 4-Nitropyridine | Lacks halogen substituents; simpler structure affecting reactivity. |
Uniqueness
3,5-Dibromo-4-nitropyridine is unique due to the presence of two bromine atoms that enhance its reactivity compared to its chloro and fluoro analogs. This distinct halogenation pattern influences both its chemical behavior and potential biological activity.








